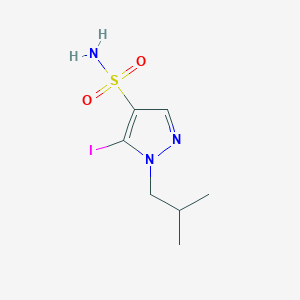

![molecular formula C22H16F3N5O B2684053 1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396862-45-5](/img/structure/B2684053.png)

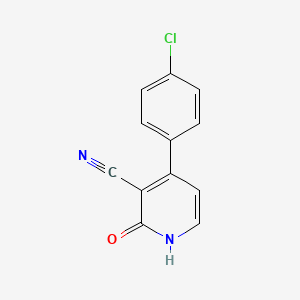

1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16F3N5O and its molecular weight is 423.399. The purity is usually 95%.

BenchChem offers high-quality 1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . The trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands can form coordination complexes with metal ions, leading to interesting host-guest interactions, self-assembly, and molecular recognition. Researchers explore their potential for designing functional materials and molecular devices.

Catalysis

The ligands derived from bis(pyridin-2-yl)amine play a crucial role in catalysis . Their coordination to transition metal catalysts enhances reactivity and selectivity in various chemical transformations. Researchers investigate their use in cross-coupling reactions, C-H activation, and other synthetic processes.

Luminescent Properties

Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit luminescent properties . These complexes emit light upon excitation, making them valuable for applications such as sensors, imaging agents, and optoelectronic devices.

Antitubercular Activity

Imidazole-containing compounds, including those with pyridine and indole moieties, have been explored for their therapeutic potential . The compound may exhibit antitubercular activity, which warrants further investigation. Researchers study its effects on Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) to assess its efficacy as a potential drug candidate.

DNA Binding

Certain metal complexes of bis(pyridin-2-yl)amine ligands can interact with DNA molecules . Understanding their binding modes and affinity toward DNA is essential for applications in gene therapy, drug delivery, and diagnostics.

Influence of Fluorine-Containing Groups

The trifluoromethyl group in the compound affects its electronic properties, solubility, and lipophilicity . Researchers investigate how these fluorine-containing substituents impact the overall behavior of the molecule, which can guide drug design and optimization.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Related compounds have been associated with a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which may impact their bioavailability .

Result of Action

Related compounds have demonstrated various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

1-phenyl-5-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N5O/c23-22(24,25)17-11-5-4-8-15(17)14-27-21(31)19-20(18-12-6-7-13-26-18)30(29-28-19)16-9-2-1-3-10-16/h1-13H,14H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKOWUBWDUJGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

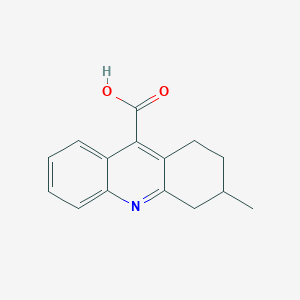

![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)

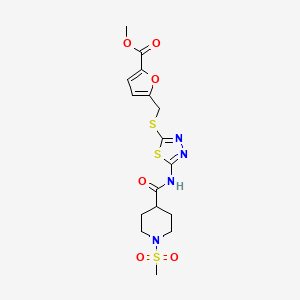

![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)

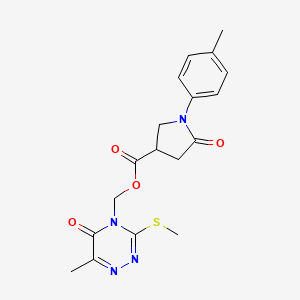

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)

![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)